1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Overview
Description
1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidinecarboxamide moiety and a pyrrolidinyl group substituted with a 5-chloro-2-methylphenyl group.
Preparation Methods
The synthesis of 1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of 5-chloro-2-methylphenyl isocyanate with a suitable pyrrolidinyl precursor under controlled conditions.
Coupling with piperidinecarboxamide: The pyrrolidinyl intermediate is then coupled with piperidinecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-(5-chloro-2-methylphenyl)piperazine: This compound shares a similar phenyl group but differs in the piperazine moiety.
1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: This compound has a similar phenyl group but includes an ethanone moiety instead of the pyrrolidinyl and piperidinecarboxamide groups.
1-(5-chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea: This compound has a similar phenyl group but differs in the urea moiety.
Properties
IUPAC Name |
1-[1-(5-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-10-2-3-12(18)8-13(10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIABZFFIBGGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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